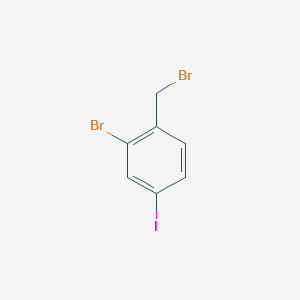

2-Bromo-1-(bromomethyl)-4-iodobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-1-(bromomethyl)-4-iodobenzene is a unique chemical compound possessing both an aromatic hydrocarbon group, bromine atom and a carbonyl group, rendering it highly reactive . This compound serves as a crucial intermediate in the synthesis of various compounds with diverse applications .

Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N has been developed . This reaction gives products in excellent yields within about 3 seconds .Molecular Structure Analysis

The molecular structure and vibrational spectra of 2-Bromo-1-(bromomethyl)-4-iodobenzene can be predicted relatively accurately with moderate computational effort . In particular, for polyatomic molecules, the DFT methods lead to the prediction of more accurate molecular structure and vibrational frequencies than the conventional ab initio Hartree-Fock calculations .Chemical Reactions Analysis

2-Bromo-1-(bromomethyl)-4-iodobenzene is a unique chemical compound that is highly reactive due to the presence of an aromatic hydrocarbon group, a bromine atom, and a carbonyl group . This compound serves as a crucial intermediate in the synthesis of various compounds with diverse applications .Physical And Chemical Properties Analysis

2-Bromo-1-(bromomethyl)-4-iodobenzene has a molecular weight of 284.38 . It has a boiling point of 138-142 °C and a density of 1.933±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C and is a low melting solid with a yellow color .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

1,2-Dibromobenzenes, including derivatives like 1,2-dibromo-3-iodobenzene and 1,2-dibromo-4-iodobenzene, are significant precursors for various organic transformations, particularly those involving the formation of benzynes. These compounds are used in syntheses that involve regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Halogenation and Ring Expansion

The halogenation of polyalkylbenzenes, which can include compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene, is a critical process in organic chemistry. This process is facilitated by specific catalysts and conditions, contributing to the synthesis of mixed halogenated compounds with high yields (Bovonsombat & Mcnelis, 1993).

Domino Transformation Processes

CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters leads to the formation of 2,3-disubstituted benzofurans. This transformation involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation, demonstrating the versatility of these compounds in complex organic reactions (Lu, Wang, Zhang, & Ma, 2007).

Polymerization and Material Science

Compounds like 5-(Bromomethyl)-1,3-dihydroxybenzene, which are structurally similar to 2-Bromo-1-(bromomethyl)-4-iodobenzene, can undergo polymerization to form hyperbranched polyethers. These polymers have applications in material science due to their unique properties, such as a high number of phenolic hydroxyl groups (Uhrich, Hawker, Fréchet, & Turner, 1992).

Supercapacitor Applications

Research on the electrochemical behavior of supercapacitor carbon electrodes in various aqueous solutions modified by redox-active species, including bromine derivatives, has shown significant increases in capacitance values. This indicates the potential use of brominated compounds in enhancing the performance of supercapacitors (Frąckowiak et al., 2014).

Advanced Organic Synthesis Techniques

1-Bromo-2-iodobenzenes are utilized in Cu(I)-catalyzed reactions with 1,3-cyclohexanediones for the synthesis of dibenzofurans. These reactions showcase the utility of halogenated benzene derivatives in creating complex organic structures with high regioselectivity (Aljaar et al., 2012).

Wirkmechanismus

E2 reactions are typically seen with secondary and tertiary alkyl halides, but a hindered base is necessary with a primary halide . The mechanism by which it occurs is a single step concerted reaction with one transition state . The rate at which this mechanism occurs is second order kinetics, and depends on both the base and alkyl halide .

Safety and Hazards

2-Bromo-1-(bromomethyl)-4-iodobenzene is considered hazardous . It causes severe skin burns and eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

2-bromo-1-(bromomethyl)-4-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2I/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJRZXWQWJZMMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(bromomethyl)-4-iodobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide](/img/structure/B2684184.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2684185.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B2684186.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2684188.png)

![1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-](/img/structure/B2684189.png)